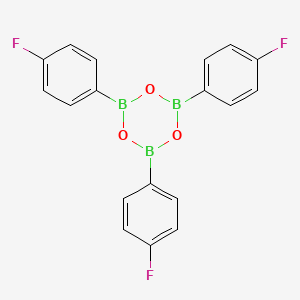

2,4,6-Tris(4-fluorophenyl)boroxin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYNJLHYJZXUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12B3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377689 | |

| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-59-9 | |

| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 448-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,6-Tris(4-fluorophenyl)boroxin from 4-Fluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview for the synthesis of 2,4,6-Tris(4-fluorophenyl)boroxin, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The synthesis is achieved through the dehydration-induced trimerization of 4-fluorophenylboronic acid. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and thorough characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded understanding of this synthetic transformation.

Introduction: The Significance of this compound

This compound is the cyclic anhydride of 4-fluorophenylboronic acid, belonging to a class of compounds known as boroxines. These six-membered rings, composed of alternating boron and oxygen atoms, serve as stable and efficient sources of the corresponding boronic acid in various chemical reactions. The presence of the electron-withdrawing fluorine atoms on the phenyl rings enhances the Lewis acidity of the boron centers, influencing the reactivity and stability of the molecule.[1]

This particular boroxine is of significant interest in the pharmaceutical and materials science sectors. It is frequently employed as a building block in the synthesis of complex organic molecules and advanced materials.[2][3] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[3] The stability and ease of handling of the boroxine compared to the corresponding boronic acid make it an attractive alternative for these applications.

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the process.

The Synthetic Pathway: Dehydration and Trimerization

The synthesis of this compound from 4-fluorophenylboronic acid is fundamentally a dehydration and condensation reaction. Three molecules of the boronic acid eliminate three molecules of water to form the stable six-membered boroxine ring. This is a reversible equilibrium-driven process; therefore, the efficient removal of water is critical to drive the reaction to completion and achieve a high yield of the desired product.[1]

Several methods can be employed for the dehydration of boronic acids, including thermal azeotropic removal of water or exhaustive drying over chemical agents.[4] For this synthesis, we will focus on the azeotropic removal of water using a Dean-Stark apparatus, a robust and scalable method for this type of transformation.[5][6]

Reaction Mechanism

The formation of the boroxine ring proceeds through a stepwise condensation mechanism. The process is initiated by the intermolecular dehydration of two boronic acid molecules to form a linear diboronic anhydride. This intermediate then undergoes further condensation with a third molecule of boronic acid, followed by an intramolecular cyclization to yield the final six-membered boroxine ring. The entire process is catalyzed by the inherent acidity of the boronic acid itself, although external acid catalysts can sometimes be employed.

Caption: Experimental Workflow for Synthesis.

Step-by-Step Instructions:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (e.g., 10.0 g, 71.5 mmol).

-

Solvent Addition: Add anhydrous toluene (approximately 200 mL).

-

Apparatus Assembly: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene. [5][7][8]4. Azeotropic Dehydration: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Reaction Completion: Continue the reflux until the theoretical amount of water (approximately 0.43 mL for 10g of starting material) has been collected, and no more water is observed to be forming. This typically takes 2-4 hours.

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain a white to off-white solid.

-

Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene. While the solution is still warm, slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified this compound under high vacuum to a constant weight. A high purity of >98% is achievable with this method. [2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₂B₃F₃O₃ [2][9] |

| Molecular Weight | 365.71 g/mol [2][9] |

| Appearance | White to almost white powder or crystals [10] |

| Melting Point | 261-263 °C [2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the boroxine.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets in the aromatic region (approximately 7.0-8.5 ppm). These arise from the protons on the 4-fluorophenyl groups. The coupling between the protons and the adjacent fluorine atom will lead to complex splitting patterns, often appearing as overlapping doublets of doublets.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the aromatic carbons. The carbon atom directly bonded to boron (C-B) will appear as one signal, while the other three types of carbons in the fluorophenyl ring will each produce a separate signal. The carbon directly bonded to fluorine (C-F) will show a characteristic large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of only one type of fluorine environment in the molecule. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

¹¹B NMR: Boron-11 NMR spectroscopy directly probes the boron atoms and can confirm the formation of the boroxine ring. A single, relatively sharp signal is expected, characteristic of a trigonal planar boron atom in a boroxine environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

B-O stretching: Strong bands in the region of 1300-1400 cm⁻¹.

-

B-C stretching: Bands in the region of 1000-1100 cm⁻¹.

-

C-F stretching: A strong absorption around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

-

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete dehydration of the boronic acid.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern.

-

Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at an m/z corresponding to the molecular weight of this compound (365.71).

-

Common fragmentation pathways may involve the cleavage of the B-C or B-O bonds, leading to the loss of fluorophenyl groups or fragments of the boroxine ring. [2]

Safety and Handling

-

4-Fluorophenylboronic Acid: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [11][12]Handle with appropriate gloves, eye protection, and in a well-ventilated area.

-

Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system. All handling should be performed in a fume hood.

-

Hexane: Hexane is a highly flammable liquid and can be harmful if inhaled or ingested. It is also a skin and eye irritant.

-

This compound: While specific toxicity data is limited, it should be handled with the same precautions as other organoboron compounds. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of this compound from 4-fluorophenylboronic acid is a straightforward and efficient process when conducted with careful attention to the removal of water. The azeotropic dehydration method described in this guide provides a reliable and scalable route to this valuable synthetic intermediate. The detailed characterization data and safety information provided will enable researchers to confidently synthesize, purify, and utilize this compound in their research and development endeavors.

References

- Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. (2007). Heterocycles, 74(1).

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry.

-

This compound. (n.d.). LookChem. Retrieved from [Link]

- Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5).

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). NIH. Retrieved from [Link]

-

This compound CAS#: 448-59-9; ChemWhat Code: 40784. (n.d.). ChemWhat. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Azeotropic distillation (Dean-Stark). (2022, October 28). Chemistry Online. Retrieved from [Link]

-

Azeotropic Preparation of a C‑Phenyl N‑Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. (2016, February 18). Pendidikan Kimia. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022, January 25). ChemRxiv. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co. Retrieved from [Link]

-

4-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). NIH. Retrieved from [Link]

-

(4-FLUOROPHENYL)BORONIC ACID. (n.d.). precisionFDA. Retrieved from [Link]

-

2,4,6-Tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Dean-stark method annoying azeotropes. (2020, June 12). Sciencemadness.org. Retrieved from [Link]

-

Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (n.d.). NIH. Retrieved from [Link]

-

Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. (n.d.). MDPI. Retrieved from [Link]

-

Mass Spectrometric and FTIR Spectroscopic Identification of FeF4 Molecules in Gaseous Phase. (2025, August 6). ResearchGate. Retrieved from [Link]

-

2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties. (n.d.). RSC Publishing. Retrieved from [Link]

- Identification of possible source markers in marine dissolved organic matter using ultrahigh resolution mass spectrometry. (n.d.). Geochimica et Cosmochimica Acta, 73(15), 4384-4399.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. chemistry-online.com [chemistry-online.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. scbt.com [scbt.com]

- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

An In-depth Technical Guide to 2,4,6-Tris(4-fluorophenyl)boroxine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(4-fluorophenyl)boroxine (CAS No. 448-59-9), a key reagent in modern organic and medicinal chemistry. Boroxines, as cyclic anhydrides of boronic acids, serve as stable, solid surrogates that can generate the corresponding monomeric boronic acids in situ. The subject of this guide, bearing electron-withdrawing 4-fluorophenyl substituents, exhibits enhanced Lewis acidity at its boron centers, influencing its reactivity and utility. We will delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, and present a thorough spectroscopic and structural characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile organoboron compound.

Core Molecular Properties and Identification

2,4,6-Tris(4-fluorophenyl)boroxine is a symmetrical, six-membered ring composed of alternating boron and oxygen atoms, with each boron atom bearing a 4-fluorophenyl group.[1] This structure is fundamentally a cyclic trimer and the dehydrated form of 4-fluorophenylboronic acid.[2] The high electronegativity of the fluorine atoms imparts a significant electron-withdrawing effect on the boroxine core, enhancing the Lewis acidic character of the boron atoms compared to non-fluorinated arylboroxines.[2] This electronic feature is central to its reactivity profile.

Diagram 1: Chemical Structure of 2,4,6-Tris(4-fluorophenyl)boroxine

A 2D representation of the boroxine core with three 4-fluorophenyl substituents.

Table 1: Identifiers and Key Synonyms

| Parameter | Value |

|---|---|

| CAS Number | 448-59-9[3] |

| Molecular Formula | C₁₈H₁₂B₃F₃O₃[3] |

| Molecular Weight | 365.71 g/mol [4] |

| IUPAC Name | 2,4,6-Tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane[2] |

| Common Synonyms | 4-Fluorophenylboronic Anhydride; Tris(4-fluorophenyl)cyclotriboroxane[3] |

| InChI Key | AHYNJLHYJZXUSD-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to almost white powder/crystal | |

| Melting Point | 261-263 °C | [4][5] |

| Boiling Point | 361.4 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.26 g/cm³ (Predicted) | [4][5] |

| Solubility | Generally insoluble in water; soluble in various organic solvents. Quantitative data is sparse, but boroxines are typically soluble in solvents like Toluene, THF, and Dichloromethane used for their synthesis and reactions. | [6][7] |

| Storage | Store sealed in a dry environment at room temperature. |[5] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing arylboroxines is the dehydration of the corresponding arylboronic acid.[2] This reaction is a reversible equilibrium, where three molecules of the boronic acid condense to form the six-membered boroxine ring, releasing three molecules of water.

Causality of Method: To drive this equilibrium toward the boroxine product, the continuous removal of water is paramount. The standard and most effective technique is azeotropic distillation. Toluene is the solvent of choice because it forms a low-boiling azeotrope with water, allowing for efficient removal using a Dean-Stark apparatus. This ensures a high conversion rate and yield of the desired cyclic anhydride.

Diagram 2: Synthesis Workflow via Dehydration

Sources

Introduction: The Structural and Functional Significance of 2,4,6-Tris(4-fluorophenyl)boroxin

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 2,4,6-Tris(4-fluorophenyl)boroxin

This compound, the cyclic anhydride of 4-fluorophenylboronic acid, is a cornerstone reagent in modern organic chemistry and drug discovery.[1][2][3][4][5] Its rigid, planar boroxine core, composed of alternating boron and oxygen atoms (B₃O₃), provides a unique scaffold for presenting the three 4-fluorophenyl substituents.[6] This structure imparts a combination of Lewis acidity at the boron centers and distinct electronic properties from the electron-withdrawing fluorine atoms, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions, materials science, and as a precursor for novel therapeutic agents.[1][6] Given its pivotal role, unambiguous structural verification and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of molecules in solution.[6] Specifically, ¹H (proton) and ¹⁹F (fluorine) NMR provide a highly sensitive and detailed window into the molecular architecture of this compound. This guide offers an in-depth exploration of the theoretical principles, experimental best practices, and spectral interpretation required for the comprehensive NMR characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Architecture and its NMR Implications

The NMR spectrum of a molecule is a direct reflection of its electronic and structural environment. The key features of this compound that dictate its NMR signature are:

-

The Boroxine Ring: This six-membered ring is generally planar, with the three boron atoms existing in a trigonal planar, sp²-hybridized state.[6]

-

Symmetry: The molecule possesses a high degree of symmetry (a C₃ axis perpendicular to the ring plane). This symmetry simplifies the NMR spectra, as the three 4-fluorophenyl groups are chemically and magnetically equivalent.

-

The 4-Fluorophenyl Groups: Each phenyl ring is symmetrically substituted at the para-position with a fluorine atom. This leads to a distinct and predictable pattern of proton and fluorine signals. The strong electronegativity of fluorine significantly influences the electronic environment of the aromatic ring.[6]

Caption: Molecular structure of this compound.

Core Principles of ¹H and ¹⁹F NMR Spectroscopy

¹H NMR Spectroscopy provides information about the hydrogen atoms in a molecule. The key parameters are:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower δ (upfield), while those in electron-poor environments are "deshielded" and appear at a higher δ (downfield).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons splits signals into multiplets, providing connectivity information.

¹⁹F NMR Spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to several advantageous properties of the ¹⁹F nucleus:

-

High Natural Abundance and Sensitivity: The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H.[7][8]

-

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which minimizes signal overlap and enhances spectral resolution.[7][8]

-

Spin-Spin Coupling: ¹⁹F nuclei couple to other nuclei, including ¹H and other ¹⁹F nuclei, often over multiple bonds. These coupling constants (J-values) are invaluable for structural assignment.[7][9][10]

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation. For boroxins, the primary challenge is managing the equilibrium with the corresponding boronic acid, which is readily formed in the presence of water.[6][11] The following protocol is designed to ensure the analysis of the pure boroxine form.

Part 1: Rigorous Sample Preparation

The causality behind this rigorous preparation is the need to shift the boronic acid-boroxine equilibrium entirely to the boroxine side by scrupulously excluding water.

-

Drying the Analyte: Ensure the this compound sample is thoroughly dry. If necessary, dry the solid under high vacuum for several hours. This is a critical first step, as the boroxine is formed by the dehydration of 4-fluorophenylboronic acid.[6]

-

Solvent Selection: Choose a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆) are common choices. Ensure the solvent is from a freshly opened or properly stored sealed container.

-

Tube and Equipment Preparation: Use a clean, dry NMR tube.[12] For demanding applications, oven-drying the tube and cooling it in a desiccator before use is recommended. All glassware, such as pipettes, should also be thoroughly dried.

-

Sample Weighing and Dissolution: Accurately weigh approximately 10-20 mg of the dried boroxine directly into the NMR tube. Using a pipette, add ~0.6-0.7 mL of the chosen anhydrous deuterated solvent.[12]

-

Filtration (Critical Step): Even if the solution appears clear, it must be filtered to remove microscopic solid particles that can degrade spectral quality by distorting the magnetic field homogeneity. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a final, clean NMR tube.[12]

-

Capping and Sealing: Immediately cap the NMR tube to prevent the ingress of atmospheric moisture. For long-term storage or sensitive experiments, sealing the tube with a flame or using a J. Young valve tube is advisable.

Caption: Workflow for preparing a high-quality NMR sample of the boroxine.

Part 2: Data Acquisition Parameters

The following are typical starting parameters on a 400 MHz spectrometer.

| Parameter | ¹H NMR Acquisition | ¹⁹F NMR Acquisition | Rationale |

| Spectrometer Freq. | 400 MHz | 376 MHz | Standard field strength for high resolution. |

| Pulse Sequence | zg30 | zgpg30 | Standard 30-degree pulse for quantitative analysis. |

| Number of Scans (NS) | 8-16 | 16-64 | Sufficient for good S/N for ¹H; more scans for the less concentrated ¹⁹F nucleus. |

| Relaxation Delay (D1) | 2-5 s | 2-5 s | Allows for full relaxation of nuclei, crucial for accurate integration. |

| Acquisition Time (AQ) | 3-4 s | 1-2 s | Ensures high digital resolution. |

| Reference | TMS (0 ppm) | External CFCl₃ (0 ppm) or internal standard | TMS is the standard for ¹H. ¹⁹F requires a specific fluorine reference.[13] |

Spectral Interpretation: Decoding the Data

Due to the molecule's symmetry, the three 4-fluorophenyl groups are equivalent, leading to a simplified spectrum.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm).[6]

-

Hₐ Protons (ortho to Boron): These protons are closer to the electron-withdrawing boroxine ring and are expected to be deshielded, appearing further downfield. The signal will be split by the adjacent Hₑ protons (³JHH, ortho coupling, typically 7-9 Hz) and by the fluorine atom (⁴JHF, meta coupling, typically 2-4 Hz). This often results in a doublet of doublets.

-

Hₑ Protons (ortho to Fluorine): These protons are closer to the electronegative fluorine atom. They will be split by the adjacent Hₐ protons (³JHH) and more strongly by the fluorine atom (³JHF, ortho coupling, typically 8-10 Hz). This also results in a pattern that is often a doublet of doublets, but can sometimes appear as a triplet if JHH ≈ JHF.

¹⁹F NMR Spectrum Analysis

A single signal is expected in the ¹⁹F NMR spectrum, consistent with the molecular symmetry.

-

Chemical Shift: The chemical shift for a fluorine atom on a benzene ring typically appears between -100 and -120 ppm relative to CFCl₃.[8][13]

-

Multiplicity: The ¹⁹F signal will be split by the two ortho protons (Hₑ). Since both protons are equivalent, the signal will appear as a triplet (due to coupling with two equivalent protons, following the n+1 rule). The coupling constant will be the ³JHF value (typically 8-10 Hz).

Summary of Expected NMR Data

| Nucleus | Protons | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| ¹H | Hₐ (ortho to B) | ~8.1 | dd or t | ³JHH ≈ 8; ⁴JHF ≈ 3 | 6H |

| ¹H | Hₑ (ortho to F) | ~7.3 | dd or t | ³JHH ≈ 8; ³JHF ≈ 9 | 6H |

| ¹⁹F | F (para) | ~ -115 | t | ³JFH ≈ 9 | 3F |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Managing the Boroxin-Boronic Acid Equilibrium

The primary "contaminant" in a spectrum of this compound is often its monomeric precursor, 4-fluorophenylboronic acid, formed by hydrolysis.

3 B(OH)₂(C₆H₄F) ⇌ [B(O)(C₆H₄F)]₃ + 3 H₂O (4-Fluorophenylboronic Acid ⇌ this compound)

The presence of the boronic acid will introduce a separate set of aromatic signals in the ¹H NMR spectrum and a distinct signal in the ¹⁹F NMR spectrum. Comparing the integrations of the boroxine and boronic acid signals allows for the quantification of the equilibrium mixture. If boronic acid signals are present, it indicates incomplete dehydration or moisture contamination of the NMR sample. Running the NMR experiment in a solvent like d₄-methanol will intentionally break the boroxine ring to form the boronic acid methyl ester, which can be a useful trick for simplifying complex spectra if the boroxine itself is not the target of analysis.[14]

Caption: The reversible equilibrium between the boronic acid and the boroxine.

Conclusion: NMR as a Tool for Quality and Discovery

The ¹H and ¹⁹F NMR characterization of this compound is a robust and information-rich process. A combination of meticulous, anhydrous sample preparation and a systematic approach to spectral interpretation allows for unambiguous confirmation of the boroxine structure and a precise assessment of its purity. For scientists in organic synthesis and drug development, mastering this analysis is not merely a characterization step; it is a gateway to ensuring the quality of critical reagents, monitoring reaction progress, and ultimately, accelerating the pace of discovery. The distinct and sensitive signals in both proton and fluorine spectra serve as reliable fingerprints for this versatile and powerful chemical entity.

References

-

LookChem. (n.d.). Cas 448-59-9, this compound. Retrieved from [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boroxine benzaldehyde complex for pharmaceutical applications probed by electron interactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Journal of the American Chemical Society. (1967). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine-19 Nuclear Magnetic Resonance Studies of ι Interactions in Pentafluorophenylphosphines and Their Complexes. A Correlation of Coupling Constants with Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenylboronic acid - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Magritek. (2018). Boron NMR Spectroscopy. Retrieved from [Link]

-

NMR Service. (n.d.). Boron NMR. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 448-59-9 [chemicalbook.com]

- 4. This compound | 448-59-9 | TCI AMERICA [tcichemicals.com]

- 5. iodochem.com [iodochem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How to make an NMR sample [chem.ch.huji.ac.il]

- 13. colorado.edu [colorado.edu]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to the Crystal Structure and Applications of 2,4,6-Tris(4-fluorophenyl)boroxin

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-Tris(4-fluorophenyl)boroxin, a key organoboron compound at the intersection of organic synthesis, materials science, and medicinal chemistry. Boroxines, the cyclic anhydrides of boronic acids, offer a unique structural scaffold, and the introduction of fluorinated phenyl groups significantly modulates their electronic properties and reactivity. This document delves into the synthesis, structural elucidation, and spectroscopic characterization of this compound. A detailed examination of the crystal structure of a closely related pyridine adduct provides critical insights into the molecular geometry and intermolecular interactions of the boroxine core. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction: The Significance of Fluorinated Arylboroxines

Boron-containing compounds have emerged as a pivotal class of molecules in modern chemistry and drug discovery.[1][2][3] The unique electronic properties of boron, particularly its Lewis acidity and ability to form stable covalent bonds, have led to the development of several FDA-approved drugs, including Bortezomib (Velcade®) for multiple myeloma.[1][2] Boroxines, which are six-membered rings composed of alternating boron and oxygen atoms, represent a stable and synthetically accessible derivative of boronic acids.[4]

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5][6][7][8] Consequently, fluorinated arylboroxines, such as this compound, are of significant interest. These compounds synergistically combine the structural and reactive attributes of the boroxine ring with the potent electronic effects of the fluorine substituents. This guide will provide a detailed exploration of the synthesis, structure, and potential applications of this compound, with a particular focus on its structural analysis.

Synthesis and Crystallization

The primary and most efficient route to this compound is the dehydration of its corresponding boronic acid, 4-fluorophenylboronic acid.[4] This reversible reaction is typically driven to completion by removing the water formed, often through azeotropic distillation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Fluorophenylboronic acid

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluorophenylboronic acid.

-

Add a sufficient volume of toluene to dissolve the boronic acid upon heating.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap, typically for 5-7 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid is dried under high vacuum at 60 °C overnight to yield this compound as a white to off-white crystalline solid.

Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as chloroform or a mixture of hexane and dichloromethane.

Caption: Synthesis workflow for this compound.

Crystal Structure Analysis

Crystallographic Data of the Pyridine Adduct

The crystal structure of the pyridine adduct reveals a monoclinic system. Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₃H₁₇B₃F₃NO₃ |

| Molecular Weight | 444.81 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.6333 (5) |

| b (Å) | 14.0230 (7) |

| c (Å) | 14.1181 (7) |

| β (°) | 109.337 (3) |

| Volume (ų) | 2173.21 (18) |

| Z | 4 |

| Temperature (K) | 173 |

| R-factor | 0.038 |

Data sourced from Pearson, W. H., Lin, S., & Iovine, P. M. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(2), o235.

Molecular Geometry and Boroxine Ring Distortion

In the absence of a coordinating ligand, the boroxine ring is expected to be largely planar due to the sp² hybridization of the boron and oxygen atoms. However, the coordination of a pyridine molecule to one of the boron atoms in the adduct induces a significant distortion of the boroxine ring.

Two of the boron atoms (B1 and B2) maintain a trigonal planar geometry, while the third boron atom (B3), which is bonded to the pyridine, adopts a tetrahedral geometry. This change in coordination leads to a twisting of the boroxine ring, with a maximum torsion angle of 17.6(2)°. The boron-oxygen bonds involving the tetrahedral boron atom are also elongated by over 0.10 Å compared to the other B-O bonds in the ring. This structural flexibility of the boroxine ring upon interaction with a Lewis base is a crucial aspect of its chemistry.

Caption: Molecular structure of the pyridine adduct of the title compound.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, arylboroxines often exhibit π-π stacking interactions between the aromatic rings of adjacent molecules. For this compound, it is anticipated that the fluorophenyl rings will engage in such stacking, potentially influencing the crystal packing. The presence of the electron-withdrawing fluorine atoms may also lead to favorable dipole-dipole or other non-covalent interactions, contributing to the overall stability of the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the ortho and meta protons of the 4-fluorophenyl groups. The integration of these signals should be in a 2:2 ratio for each phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons. The carbon attached to boron will likely show a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon-fluorine coupling will also be observable.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, indicating the chemical equivalence of the three fluorine atoms. This signal's chemical shift provides insight into the electronic environment of the fluorophenyl groups.

-

¹¹B NMR: The boron NMR spectrum should exhibit a single, relatively broad signal, characteristic of a trigonal boroxine boron atom. The chemical shift is expected to be in the range typical for arylboroxines.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the B-O and B-C stretching vibrations of the boroxine ring. Characteristic bands for the C-F bond and the aromatic C-H and C=C stretching vibrations will also be present.

Applications in Research and Development

This compound is a versatile reagent and building block with applications spanning several scientific disciplines.

Organic Synthesis

This compound is widely used as a source of the 4-fluorophenyl group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] Its high reactivity and stability make it an excellent alternative to the corresponding boronic acid in many synthetic transformations.

Materials Science

The rigid, planar structure of the boroxine ring makes it an attractive component for the construction of advanced materials, including covalent organic frameworks (COFs) and other porous polymers.[9] The fluorine substituents can be used to tune the electronic properties and intermolecular interactions of these materials.

Drug Discovery and Development

As a building block, this compound allows for the introduction of the 4-fluorophenylboronic acid motif into more complex molecules. Phenylboronic acids are known to interact with sialic acids, which are overexpressed on the surface of some cancer cells, making them promising candidates for targeted cancer therapy.[10] The unique properties of boron-containing compounds, combined with the favorable characteristics imparted by fluorine, make this and related compounds valuable tools for the development of novel therapeutic agents.[1][11][12]

Conclusion

This compound is a compound of significant interest due to its unique structural features and broad utility. While a definitive crystal structure of the parent compound remains to be published, the analysis of its pyridine adduct provides a solid foundation for understanding its molecular geometry and reactivity. The combination of the versatile boroxine core and the electronically modifying fluorophenyl substituents ensures that this compound will continue to be a valuable tool for researchers in organic synthesis, materials science, and the ongoing quest for new therapeutic agents.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. thno.org [thno.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Harnessing the Halogen: A Technical Guide to the Electron-Withdrawing Effects of Fluorophenyl Groups in Boroxines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boroxines, the cyclic anhydrides of boronic acids, represent a fascinating class of organoboron compounds with a unique B₃O₃ heterocyclic core. Their chemical and physical properties, particularly the Lewis acidity of the boron centers, are highly tunable through the modification of their organic substituents. This technical guide provides an in-depth exploration of the profound electron-withdrawing effects exerted by fluorophenyl groups on the boroxine core. We will dissect the interplay of inductive and resonance effects, detail the impact on Lewis acidity and hydrolytic stability, and provide validated experimental protocols for synthesis and characterization. This document serves as a crucial resource for researchers aiming to leverage the distinct properties of fluorophenyl boroxines in materials science, catalysis, and medicinal chemistry.

Introduction: The Boroxine Core and Its Electronic Landscape

Boroxines are six-membered, non-aromatic rings composed of alternating boron and oxygen atoms.[1] Each boron atom is sp² hybridized, possessing a vacant p-orbital, which imparts significant Lewis acidic character to the molecule.[2] This inherent electron deficiency is the cornerstone of their reactivity and utility in various chemical applications, from supramolecular chemistry to organic synthesis.[3]

The electronic nature of the boroxine core is not static; it is exquisitely sensitive to the substituents attached to the boron atoms. The introduction of aryl groups, for instance, allows for electronic communication between the substituent and the B₃O₃ ring. When these aryl groups are themselves functionalized with electron-withdrawing groups (EWGs), the electronic properties of the boroxine can be dramatically altered. Fluorine, being the most electronegative element, is a particularly potent modulator of these properties.[4]

The formation of boroxines is a reversible dehydration reaction from three molecules of the corresponding boronic acid.[1][5] This equilibrium is a critical consideration in their synthesis and application, as the presence of water can hydrolyze the boroxine back to the boronic acid precursor.[6]

Caption: The reversible equilibrium between boronic acids and boroxines.

The Role of Fluorine: Modulating Electronic Properties

The introduction of fluorine atoms onto the phenyl rings of a triphenylboroxine fundamentally alters the electron density at the boron centers. This modulation is a direct consequence of fluorine's strong electron-withdrawing nature, which operates through two primary mechanisms: the inductive effect (-I) and the resonance effect (+M).[7]

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the phenyl ring through the sigma bond network. This effect is distance-dependent and serves to decrease the electron density on the attached carbon atom and, by extension, the entire ring and the boron atom.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated back into the aromatic pi-system. This effect is most pronounced when fluorine is in the ortho or para position and acts in opposition to the inductive effect.

The net electronic impact depends on the position of the fluorine substituent.[7][8]

-

meta Position: The resonance effect is weakest at the meta position. Therefore, the strong inductive effect dominates, leading to a significant net withdrawal of electron density and a substantial increase in the Lewis acidity of the corresponding boron center.[8]

-

para Position: The inductive and resonance effects are comparable in magnitude and oppose each other.[8] This compensation results in the smallest net electron-withdrawing effect among the three isomers, leading to only a minor increase in Lewis acidity compared to the unsubstituted phenylboroxine.[7]

-

ortho Position: The inductive effect is strongest here due to proximity. While resonance is also active, the enhanced acidity in ortho-fluorophenylboronic acids can also be attributed to the potential for intramolecular hydrogen bonding between the boronic acid's hydroxyl group and the fluorine atom, which stabilizes the molecule.[7]

This positional dependence is a powerful tool for fine-tuning the electronic character of the boroxine. Introducing multiple fluorine atoms, such as in a trifluoro- or pentafluorophenyl group, dramatically amplifies the electron-withdrawing effect, leading to highly Lewis acidic boroxines.[8][9]

Caption: Positional influence of fluorine's electronic effects.

Consequences of Enhanced Lewis Acidity

The primary consequence of attaching fluorophenyl groups to a boroxine is the enhancement of its Lewis acidity. This increased electron deficiency at the boron centers has several important implications.

Impact on Hydrolytic Stability and Equilibrium

The equilibrium between boronic acids and boroxines is significantly influenced by the electronic nature of the aryl substituents. Electron-withdrawing groups, such as fluorophenyl moieties, favor the hydrolysis of the boroxine back to the boronic acid.[6] This is because the increased electrophilicity of the boron atoms makes them more susceptible to nucleophilic attack by water. Consequently, tri(fluorophenyl)boroxines are generally less stable in the presence of moisture compared to their non-fluorinated or electron-donating counterparts.

Spectroscopic Signatures

The electronic changes are readily observable through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

-

¹¹B NMR: The boron nucleus is highly sensitive to its electronic environment. As electron density is withdrawn from the boron atom, the nucleus becomes more deshielded, resulting in a downfield shift (higher ppm value) in the ¹¹B NMR spectrum. This provides a direct experimental measure of the increased Lewis acidity.

-

¹⁹F NMR: This technique is invaluable for characterizing fluorinated compounds. The chemical shift of the fluorine nucleus can provide insights into its electronic environment and confirm its position on the phenyl ring.[8][10]

A comprehensive NMR characterization, including ¹H, ¹³C, ¹⁹F, and ¹¹B, is essential for confirming the structure and purity of synthesized fluorophenyl boroxines.[8]

Quantitative Acidity Data

While direct pKₐ measurement of boroxines is complex due to the equilibrium with their corresponding acids, the pKₐ values of the precursor fluorophenylboronic acids serve as an excellent proxy for the relative Lewis acidity. A lower pKₐ value for the boronic acid indicates a more acidic compound, which translates to a more Lewis acidic boroxine.[7][10]

| Substituent on Phenylboronic Acid | pKₐ Value | Relative Lewis Acidity |

| H (Unsubstituted) | 8.86 | Baseline |

| 4-F (para) | 8.77 | Slightly Increased |

| 3-F (meta) | ~8.4 | Increased |

| 2-F (ortho) | ~8.7 | Slightly Increased |

| 2,3,4,6-tetrafluoro | 6.17 | Dramatically Increased |

| Table 1: Acidity constants (pKₐ) of various fluorinated phenylboronic acids, which correlate to the Lewis acidity of the corresponding boroxines. Data sourced from[7]. |

Applications in Research and Development

The unique properties of fluorophenyl boroxines make them valuable in several advanced applications.

-

Organic Electronics: The introduction of highly electronegative fluorine atoms lowers both the HOMO and LUMO energy levels of the molecule.[11] This enhanced electron-accepting ability makes fluorophenyl boroxines and related materials promising candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron transport layers in organic light-emitting diodes (OLEDs).[11][12]

-

Catalysis: Arylboronic acids with strong electron-withdrawing groups have been shown to be highly efficient catalysts for reactions such as amidation between carboxylic acids and amines.[9] The corresponding boroxines can serve as stable pre-catalysts or active catalytic species in these transformations.

-

Medicinal Chemistry and Sensing: The increased Lewis acidity of fluorinated boronic acids is crucial for their use as sensors for cis-diols, such as glucose, at physiological pH.[5][13] By enhancing acidity, fluorine substitution allows for effective binding to sugars under neutral conditions, a critical requirement for developing in-vivo glucose monitoring systems.[5]

Experimental Protocols

The following protocols provide a validated framework for the synthesis and characterization of tri(fluorophenyl)boroxines.

Protocol 1: Synthesis of Tri(4-fluorophenyl)boroxine

This protocol describes the synthesis via dehydration of the corresponding boronic acid. The causality is straightforward: removing water, the product of the condensation reaction, drives the equilibrium towards the boroxine.[1]

Materials:

-

4-Fluorophenylboronic acid

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Dean-Stark apparatus or soxhlet extractor with molecular sieves

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to eliminate residual moisture.

-

Reaction Mixture: To the flask, add 4-fluorophenylboronic acid and anhydrous toluene (approx. 0.2 M concentration).

-

Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. The toluene solution now contains the tri(4-fluorophenyl)boroxine.

-

Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude boroxine.

-

Purification: Recrystallization from a non-polar solvent like hexane can be performed if necessary. Crucially, the product must be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator, as it is sensitive to atmospheric moisture.[13]

Protocol 2: Spectroscopic Characterization

This workflow is designed to provide unambiguous structural confirmation and assess the electronic properties of the synthesized boroxine.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

Procedure:

-

Sample Preparation: Prepare NMR samples by dissolving a small amount of the synthesized boroxine in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or under an inert atmosphere to prevent hydrolysis.

-

¹H and ¹³C NMR: Acquire standard proton and carbon spectra. These will confirm the integrity of the fluorophenyl groups.

-

¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift will confirm the electronic environment of the fluorine atom. For tri(4-fluorophenyl)boroxine, a single peak is expected.

-

¹¹B NMR: Acquire a boron spectrum. This is the most critical analysis for the boroxine core. A single, relatively sharp peak between 20-30 ppm is indicative of the trigonal planar boron in the boroxine ring. A broader, more upfield signal would suggest the presence of the tetrahedral boronic acid starting material or hydrolysis products.

-

IR Spectroscopy: Acquire an IR spectrum of the solid product. The key diagnostic feature is the disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the boronic acid and the appearance of strong B-O stretching bands (around 1300-1400 cm⁻¹).

Caption: Experimental workflow for boroxine synthesis and analysis.

Conclusion

The strategic placement of fluorine atoms on the phenyl substituents of boroxines provides a reliable and tunable method for modulating their core electronic properties. The strong, position-dependent electron-withdrawing effects significantly enhance the Lewis acidity of the boron centers. This guide has detailed the fundamental principles governing these effects, outlined their consequences on stability and spectroscopic properties, and provided robust experimental protocols for their synthesis and characterization. For researchers in drug development, materials science, and catalysis, understanding and harnessing these principles opens new avenues for designing molecules with tailored reactivity, enhanced performance in electronic devices, and improved efficacy in biological systems.

References

-

Kubiak, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. University of Pittsburgh. [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Pure and Applied Chemistry. [Link]

-

Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

Kubiak, K., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]

-

Kubiak, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. [Link]

-

Juríček, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed. [Link]

-

ResearchGate (n.d.). Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. ResearchGate. [Link]

-

Kubiak, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

Lloyd-Jones, G.C., et al. (2018). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

-

Ishihara, K., et al. (2007). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

Kubiak, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]

-

Toffoli, D., et al. (2022). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. ResearchGate. [Link]

-

Zhang, G-F., et al. (2015). Preparation, characterization and spectroscopic properties of difluoroboron complexes with some fluoroquinolones. ScienceDirect. [Link]

-

House, R.L., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]

-

Juríček, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. [Link]

-

Van der Schyf, C.J., et al. (2012). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health. [Link]

-

AMiner (n.d.). Theoretical Study of the Properties of Fluoroborthiin and Fluoroboroxine. AMiner. [Link]

-

Haque, S., et al. (2025). Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. ResearchGate. [Link]

-

Facchetti, A., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Royal Society of Chemistry. [Link]

-

Wang, L. (2025). Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. APS Meeting Archive. [Link]

-

Kumar, A., et al. (2025). Organic electronics: pioneering the future of sustainable and flexible technology. National Institutes of Health. [Link]

-

Kumar, A., et al. (2025). Organic electronics: pioneering the future of sustainable and flexible technology. RSC Publishing. [Link]

-

ResearchGate (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

-

Böhm, H-J., et al. (2004). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

-

Bodyul, O.S., et al. (2022). Spectroscopic and In Vitro Investigations of Boron(III) Complex with Meso-4-Methoxycarbonylpropylsubstituted Dipyrromethene for Fluorescence Bioimaging Applications. MDPI. [Link]

-

Lin, C-H., et al. (2018). Contrasting effects of a-and b-fluorine substitution at the homolytic... ResearchGate. [Link]

-

ResearchGate (n.d.). Borazine materials for organic optoelectronic applications. ResearchGate. [Link]

-

Papalino, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. CNR-IRIS. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.pitt.edu [sites.pitt.edu]

Stability and Hydrolysis of 2,4,6-Tris(4-fluorophenyl)boroxin in Solution: A Mechanistic and Methodological Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(4-fluorophenyl)boroxin, a cyclic anhydride of 4-fluorophenylboronic acid, is a pivotal reagent and building block in modern organic synthesis, pharmaceutical development, and materials science.[1] Its efficacy, particularly in widely-used Suzuki-Miyaura cross-coupling reactions, is intrinsically linked to its structural integrity in solution.[2][3] However, the inherent reactivity of the boroxine ring makes it susceptible to hydrolysis, reverting to its corresponding boronic acid monomer. This guide provides a comprehensive examination of the chemical stability and hydrolysis of this compound. We will explore the underlying equilibrium dynamics, delineate the factors that govern its stability, and present validated analytical methodologies for its quantification and kinetic monitoring. This document is intended to equip researchers with the foundational knowledge and practical protocols required to confidently handle and deploy this versatile compound in their experimental workflows.

The Boroxine-Boronic Acid Equilibrium: A Dynamic Covalent System

The stability of this compound in solution is not a matter of simple degradation but is governed by a reversible equilibrium with its monomer, 4-fluorophenylboronic acid.[4][5] This dynamic covalent nature is the cornerstone of its chemistry.

The reaction is a condensation-hydrolysis equilibrium, where three molecules of the boronic acid condense to form the six-membered boroxine ring, releasing three molecules of water.[5][6] Conversely, the presence of water drives the equilibrium back towards the boronic acid.[4][7]

3 (4-F-C₆H₄)B(OH)₂ ⇌ [(4-F-C₆H₄)BO]₃ + 3 H₂O (4-fluorophenylboronic acid) ⇌ (this compound) + (Water)

This equilibrium is not merely a theoretical concept; it has profound practical implications. For instance, in Suzuki-Miyaura coupling, while boronic acids are often the active species in the transmetalation step, the boroxine can serve as a stable, less polar, and easily handled precursor that generates the boronic acid in situ.[3][8]

Mechanistic Insights into Hydrolysis

The hydrolysis of the boroxine ring is a stepwise process. While the overarching reaction is well-understood, detailed kinetic and mechanistic studies suggest the involvement of acyclic anhydride intermediates.[9] The process is initiated by the nucleophilic attack of water on one of the electrophilic boron centers of the B-O-B linkage.

The electron-withdrawing nature of the fluorine atoms on the phenyl rings increases the Lewis acidity of the boron centers, making them more susceptible to nucleophilic attack by water.[10] Consequently, this compound is expected to hydrolyze more readily than boroxines bearing electron-donating substituents.[10]

Figure 1: Stepwise hydrolysis pathway of a boroxine ring.

Critical Factors Influencing Stability

The position of the boroxine-boronic acid equilibrium is highly sensitive to the solution environment. Understanding and controlling these factors is essential for reproducible experimental outcomes.

-

Water Concentration: As dictated by Le Châtelier's principle, the presence of water is the primary driver of hydrolysis. In anhydrous solvents, the boroxine form is favored. Even trace amounts of water can shift the equilibrium significantly.

-

Solvent: The choice of solvent plays a critical role. Protic solvents can participate in hydrogen bonding and facilitate hydrolysis. Aprotic solvents like THF, Dioxane, and DCM are commonly used, but their water content must be rigorously controlled.[6] The hydrogen-bond acceptor properties of the solvent can strongly influence the overall hydrolytic equilibrium.[9]

-

Temperature: Boroxine formation is often an entropically driven process due to the release of three water molecules from three boronic acid molecules.[10][11] Therefore, increasing the temperature can, in some systems, favor the formation of the boroxine, particularly if water is removed (e.g., by a Dean-Stark apparatus).[12]

-

pH: The hydrolysis rate is pH-dependent. Under basic conditions, the formation of the more nucleophilic hydroxide ion (OH⁻) can accelerate the cleavage of the B-O-B bonds.[13][14] Acid catalysis can also occur by protonating an oxygen atom, making the adjacent boron atom more electrophilic.

Figure 2: Key factors influencing the boroxine stability equilibrium.

Analytical Methodologies for Stability Assessment

Accurate monitoring of the hydrolysis of this compound requires robust analytical techniques capable of resolving and quantifying both the boroxine and the resulting boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for studying the equilibrium in real-time.

-

¹H NMR: The aromatic protons of the boroxine and boronic acid will have distinct chemical shifts, allowing for their relative concentrations to be determined by integration.

-

¹¹B NMR: This technique is particularly diagnostic. Tricoordinate boron species like boroxines typically resonate at a lower field (~33 ppm) compared to the corresponding tetracoordinate boronic acids (~30 ppm).[15] The broadness of the signals can also provide qualitative information about the exchange dynamics.[16]

-

¹⁹F NMR: For the title compound, ¹⁹F NMR is an exceptionally clean and sensitive probe. The fluorine signal for the boroxine and the boronic acid will be distinct, providing a clear window into the kinetics of the hydrolysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse method for quantitative stability studies, providing excellent separation and sensitivity.

-

Challenges: A primary challenge in HPLC analysis of boronic acids is their propensity for on-column dehydration back to the boroxine or interaction with free silanol groups on the silica support, which can act as nucleophiles.[17]

-

Methodological Solutions:

-

Column Choice: Utilize columns with low silanol activity or end-capped stationary phases. Newer generation columns with hybrid silica or specialized surface technologies are advantageous.[17]

-

Mobile Phase: A mobile phase of acetonitrile and water with a mild acidic modifier (e.g., 0.1% formic acid or acetic acid) is a common starting point. The low pH helps to suppress the ionization of silanol groups.

-

Gradient Elution: A gradient from a higher aqueous content to a higher organic content is typically required, as the boronic acid is more polar than the boroxine.

-

Mass Spectrometry (MS)

Coupling HPLC with MS detection (LC-MS) provides definitive identification of the species involved. Electrospray ionization (ESI) is commonly used. It is important to note that boroxine formation can sometimes be observed in the mass spectrometer's ion source as an analytical artifact due to in-source dehydration of the boronic acid.[18] Careful optimization of MS parameters, such as cone voltage, can minimize this effect.[18]

Experimental Protocols for Stability Evaluation

The following protocols provide a framework for conducting a rigorous stability study of this compound.

Workflow for a Solution Stability Study

Figure 3: General experimental workflow for assessing solution stability.

Protocol 1: Stock Solution Preparation

-

Objective: To prepare a concentrated stock solution of this compound in an organic solvent to minimize initial hydrolysis.

-

Materials: this compound (solid), anhydrous acetonitrile (ACN), volumetric flask, analytical balance.

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve the solid in a small amount of anhydrous ACN.

-

Once fully dissolved, bring the flask to the 10 mL mark with anhydrous ACN.

-

Stopper the flask and mix thoroughly by inversion.

-

This yields a 1 mg/mL stock solution. Store tightly sealed at 2-8°C when not in use. Rationale: Using anhydrous ACN minimizes water exposure, preserving the boroxine form in the stock solution.

-

Protocol 2: RP-HPLC Method for Quantification

-

Objective: To separate and quantify this compound and its hydrolysis product, 4-fluorophenylboronic acid.

-

Instrumentation & Materials:

-

HPLC system with UV/PDA detector

-

Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-performance column)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Procedure (Chromatographic Conditions):

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 30°C

-

UV Detection: 254 nm

-

Gradient:

Time (min) % Mobile Phase B 0.0 10 5.0 95 6.0 95 6.1 10 8.0 10 Rationale: The gradient separates the more polar boronic acid (eluting earlier) from the less polar boroxine (eluting later). Formic acid maintains a low pH to ensure good peak shape and minimize on-column issues.

-

Data Presentation and Interpretation

Results from stability studies are best presented in a clear, quantitative format. The percentage of the initial boroxine remaining at each time point is calculated using the peak area from the HPLC chromatograms.

Table 1: Illustrative Stability Data for this compound (100 µg/mL) in Aqueous Buffers at 25°C

| Time (hours) | % Remaining (pH 4.0 Buffer) | % Remaining (pH 7.4 Buffer) | % Remaining (pH 9.0 Buffer) |

| 0 | 100.0 | 100.0 | 100.0 |

| 1 | 95.2 | 88.1 | 75.4 |

| 2 | 90.7 | 77.5 | 56.8 |

| 4 | 82.1 | 60.0 | 32.3 |

| 8 | 67.4 | 36.1 | 10.4 |

| 24 | 35.5 | 5.2 | <1.0 |

Note: Data are for illustrative purposes only.

The data clearly indicate that the hydrolysis of this compound is significantly faster at higher pH values, consistent with a base-facilitated hydrolysis mechanism.

Conclusion

The utility of this compound in synthetic and developmental sciences is undeniable. However, its application must be accompanied by a thorough understanding of its solution-state behavior. The stability of this compound is not absolute but is governed by a dynamic equilibrium with its corresponding boronic acid, an equilibrium that is highly sensitive to water, solvent, temperature, and pH. By employing the robust analytical methods and systematic experimental protocols detailed in this guide, researchers can effectively characterize the stability profile of this compound, ensuring its judicious and effective use while guaranteeing the integrity and reproducibility of their scientific outcomes.

References

-

lookchem, "Cas 448-59-9, this compound", lookchem.com. [Link]

-

Tokunaga, Y., et al. (2002), "Formation of boroxine: Its stability and thermodynamic parameters in solution", ResearchGate. [Link]

-

ResearchGate, "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution", researchgate.net, (2002). [Link]

-

NINGBO INNO PHARMCHEM CO., LTD., "Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids", ningbo-inno.com. [Link]

-

Tokunaga, Y., et al. (2002), "Formation of boroxine: Its stability and thermodynamic parameters in solution", academiasolution.com. [Link]

-

Tokunaga, Y., et al., "FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION", lockss.stanford.edu. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013), "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews, 43(1), 412-443. [Link]

-

Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide", yonedalabs.com. [Link]

-

Chemistry LibreTexts, "Suzuki-Miyaura Coupling", chem.libretexts.org, (2024). [Link]

-

SIELC Technologies, "HPLC Separation of Aromatic Boronic Acids on Primesep P", sielc.com. [Link]

-

Bolshan, Y., & Batey, R. A. (2009), "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations", Journal of Organic Chemistry, 74(17), 6571–6584. [Link]

-

ResearchGate, "Hydrolysis mechanism of arylboronic acids", researchgate.net. [Link]

-

Royal Society of Chemistry, "Analytical Methods", pubs.rsc.org, (2013). [Link]

-

ResearchGate, "Hydrostability of Boroxines", researchgate.net, (2021). [Link]

-

Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System", waters.com. [Link]

-

Kluczyk, A., et al. (2018), "17O NMR studies of boronic acids and their derivatives", RSC Publishing. [Link]

-

University of Toronto, "HYDROLYSIS", chem.utoronto.ca. [Link]

-

ResearchGate, "1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride", researchgate.net. [Link]

-

American Chemical Society, "The Boroxine–Boronic Acid Equilibrium", pubs.acs.org, (2020). [Link]

-

Reddit, "Recording NMR spectra for aryl boronic acids - overcoming oligomerization", reddit.com, (2017). [Link]

-

ResearchGate, "(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC", researchgate.net. [Link]

-